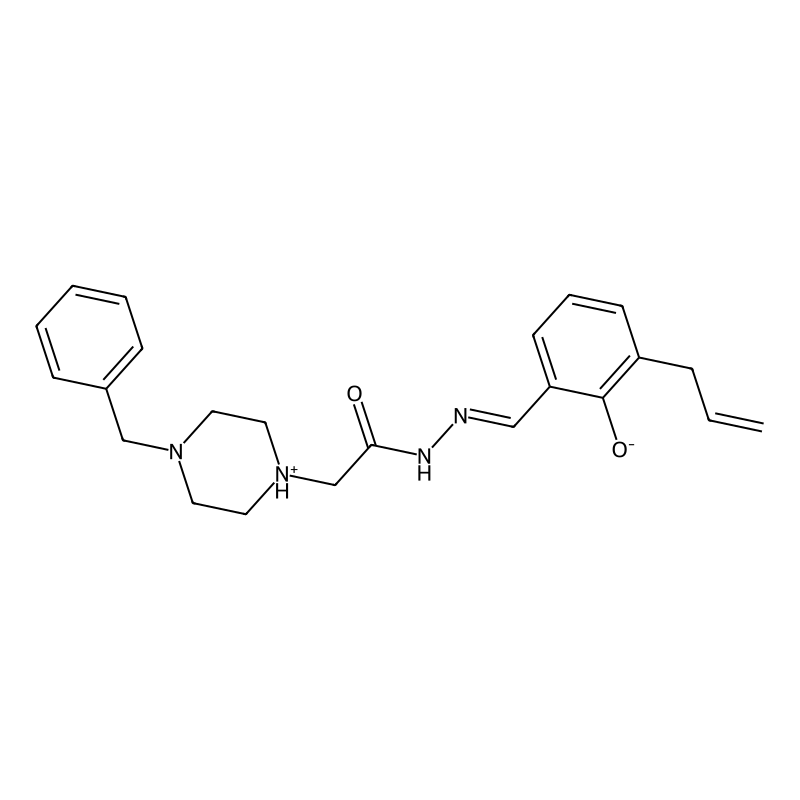

(E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

PAC-1 specifically binds to procaspase-3, an inactive form of caspase-3. This binding triggers a conformational change in procaspase-3, which cleaves the protein and activates it. Active caspase-3 then initiates a cascade of events that leads to the dismantling of the cell [].

Research Applications

Due to its ability to induce apoptosis in a controlled manner, PAC-1 is a valuable tool for researchers studying cell death and its role in various diseases. Here are some specific research applications of PAC-1:

- Understanding the mechanisms of apoptosis: Researchers can use PAC-1 to study the signaling pathways that lead to caspase-3 activation and apoptosis. This can help us understand how cells normally regulate their own death and how this process goes awry in diseases.

- Developing cancer therapies: Cancer cells often have defects in their apoptotic pathways. PAC-1 can be used to test the effectiveness of new cancer drugs that aim to restore or induce apoptosis in cancer cells.

- Studying neurodegenerative diseases: Some neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, are characterized by the abnormal death of neurons. PAC-1 can be used to investigate the role of apoptosis in these diseases and to develop new therapies that protect neurons from cell death.

Procaspase Activating Compound 1, commonly known as PAC-1, is a synthetic chemical compound designed to selectively induce apoptosis in cancer cells. Discovered in Professor Paul Hergenrother's laboratory at the University of Illinois at Urbana-Champaign, PAC-1 activates procaspase-3, a precursor to the executioner protein caspase-3, by chelating inhibitory zinc ions. This mechanism allows for the rapid induction of apoptosis in cells with elevated levels of procaspase-3, making it a promising candidate for cancer treatment, particularly for glioblastoma and other malignancies where procaspase-3 is overexpressed .

Pac-1 works by activating procaspase-3, a key executioner protein in the apoptotic pathway []. Normally, procaspase-3 is inactive and requires specific signals to become cleaved and activated. Pac-1 binds to procaspase-3, inducing a conformational change that promotes its autocleavage and activation []. The activated caspase-3 then initiates a cascade of events that dismantles the cell's machinery, leading to cancer cell death [].

PAC-1 operates primarily through the activation of procaspase-3. The compound's ortho-hydroxy-N-acylhydrazone moiety chelates labile zinc ions that inhibit procaspase-3. By removing this inhibition, PAC-1 facilitates the conversion of procaspase-3 into active caspase-3, which then cleaves additional procaspase-3 molecules, resulting in an exponential increase in active caspase-3 levels. This cascade leads to programmed cell death (apoptosis) in cancerous cells .

PAC-1 has demonstrated significant biological activity in various studies. It selectively targets cancer cells by exploiting their higher concentrations of procaspase-3 compared to normal cells. The compound has shown efficacy in inducing apoptosis in several cancer types, including neuroblastomas, lymphomas, leukemias, melanomas, and liver cancers. In clinical settings, PAC-1 has been evaluated in Phase I clinical trials for patients with recurrent glioblastoma and anaplastic astrocytoma .

The synthesis of PAC-1 involves multiple steps that typically include the formation of the ortho-hydroxy-N-acylhydrazone structure. Various derivatives have also been synthesized to enhance pharmacological properties such as potency and bioavailability. Over 1000 derivatives have been explored to optimize its therapeutic profile . The specific synthetic pathway can vary but generally involves:

- Formation of Hydrazone: Reaction between hydrazine derivatives and carbonyl compounds.

- Chelation of Zinc: Incorporation of functional groups that facilitate zinc ion binding.

- Purification: Utilizing chromatographic techniques to isolate PAC-1 from reaction mixtures.

PAC-1 is primarily being investigated as an anti-cancer agent due to its ability to induce apoptosis selectively in cancer cells. Its applications extend to:

- Treatment of glioblastoma

- Research into other solid tumors

- Potential use in combination therapies with other chemotherapeutic agents like temozolomide .

Interaction studies have focused on PAC-1's ability to activate procaspases and its selectivity towards cancerous tissues. Research indicates that while PAC-1 activates procaspase-3 effectively (with an EC50 value of approximately 0.22 μM), it also activates procaspase-7 but with less efficiency. This selectivity is crucial for minimizing side effects on normal tissues during treatment . Additionally, ongoing studies are examining how varying concentrations affect different types of cancer cells.

Several compounds share similarities with PAC-1 regarding their mechanisms or therapeutic applications. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Z-VAD-FMK | Pan-caspase inhibitor | Broadly inhibits caspases; not selective for cancer cells |

| ABT-737 | Bcl-2 family inhibitor | Targets anti-apoptotic proteins rather than activating caspases |

| Caspase Inhibitors | Inhibit caspases directly | Used primarily for research rather than treatment |

| Temozolomide | Alkylating agent | Commonly used in combination with PAC-1 for glioblastoma |

| Gossypol | Bcl-2 inhibitor | Induces apoptosis via mitochondrial pathway |

PAC-1 stands out due to its specific mechanism targeting procaspase activation and its focus on enhancing apoptotic pathways selectively within cancerous cells while sparing normal tissues .

Procaspase-3-activating compound 1 represents a pivotal breakthrough in direct caspase activation methodology through its sophisticated zinc chelation mechanism [1] [2]. The compound operates through a precisely orchestrated biochemical process wherein Procaspase-3-activating compound 1 binds to inhibitory zinc ions that normally suppress procaspase-3 enzymatic activity. This zinc chelation mechanism forms the cornerstone of Procaspase-3-activating compound 1 therapeutic efficacy, as zinc inhibits procaspase-3 activity by binding to the enzyme with dissociation constants ranging from high nanomolar to low micromolar concentrations [3].

The molecular basis of Procaspase-3-activating compound 1 zinc chelation resides in its ortho-hydroxy-N-acylhydrazone functionality, which forms a tridentate donor set capable of coordinating with divalent metal ions [1] [2]. This structural motif enables Procaspase-3-activating compound 1 to compete effectively with procaspase-3 for loosely bound zinc ions, thereby restoring the enzyme's catalytic activity. The compound demonstrates remarkable selectivity for labile zinc pools over tightly bound essential zinc ions, ensuring that cellular zinc homeostasis remains largely undisturbed [2].

Thermodynamic Analysis of Metal-Ligand Interactions

The thermodynamic characterization of Procaspase-3-activating compound 1 metal-ligand interactions reveals complex binding energetics that govern the compound's selectivity and efficacy. Binding affinity studies demonstrate that Procaspase-3-activating compound 1 exhibits exceptional affinity for zinc(II) ions, with dissociation constants ranging from 1.28 ± 0.03 nanomolar to 52 ± 2 nanomolar, depending on the experimental conditions and methodology employed [2] [3]. These values indicate that Procaspase-3-activating compound 1 binds zinc with sufficient strength to compete effectively with procaspase-3's native zinc-binding sites.

| Metal Ion | Kd Value | Experimental Method | Reference |

|---|---|---|---|

| Zinc(II) | 52 ± 2 nM | UV-Visible titration | Peterson et al. 2009 [3] |

| Zinc(II) | 42 nM | UV-Visible titration | Peterson et al. 2009 [3] |

| Zinc(II) | 1.28 ± 0.03 nM | Fluorescence assay | Roth & Hergenrother 2016 [2] |

| Magnesium(II) | 4.0 ± 0.8 mM | UV-Visible titration | Kwon et al. 2019 [4] |

The thermodynamic profile demonstrates that Procaspase-3-activating compound 1 displays a hierarchy of metal binding preferences, with zinc(II) showing the highest affinity, followed by other divalent cations at significantly weaker binding strengths. The magnesium(II) binding constant of 4.0 ± 0.8 millimolar indicates substantially reduced affinity compared to zinc, providing mechanistic insight into the compound's selectivity profile [4].

Detailed analysis of the binding thermodynamics reveals that Procaspase-3-activating compound 1 forms stable 1:1 complexes with zinc ions, as evidenced by spectroscopic titration studies [3]. The binding process involves displacement of water molecules from the zinc coordination sphere, resulting in enthalpically favorable metal-ligand bond formation. The entropy change associated with water molecule displacement contributes to the overall favorable free energy of binding, although specific thermodynamic parameters such as enthalpy and entropy values have not been comprehensively determined through isothermal titration calorimetry studies.

Competitive Binding Assays With Divalent Cations

Competitive binding studies provide crucial mechanistic insights into Procaspase-3-activating compound 1 selectivity and potential interactions with physiological metal ions. These investigations demonstrate that Procaspase-3-activating compound 1 activity is subject to competitive inhibition by excess divalent cations, particularly zinc ions, which can restore procaspase-3 inhibition when present at sufficient concentrations [3].

The competitive binding profile reveals that Procaspase-3-activating compound 1 exhibits distinct selectivity patterns among divalent cations. Zinc addition to procaspase-3 systems completely abolishes Procaspase-3-activating compound 1 induced activation, confirming that zinc chelation represents the primary mechanism of action [3]. This competitive relationship follows classical competitive inhibition kinetics, where increasing zinc concentrations progressively reduce Procaspase-3-activating compound 1 efficacy.

| Test Condition | Effect on PAC-1 Activity | Mechanism | Reference |

|---|---|---|---|

| Zinc addition to procaspase-3 | Abolishes procaspase-3 activation | Zinc chelation interference | Peterson et al. 2009 [3] |

| Iron(II) supplementation | Reverses HIF1α stabilization | Iron sequestration reversal | Liu et al. 2018 [1] |

| Magnesium competition | Reduces binding affinity | Cation competition | Kwon et al. 2019 [4] |

| Metal-free buffer | No procaspase-3 activation | Essential for activity | Peterson et al. 2009 [3] |

Magnesium ions demonstrate moderate competitive effects, with the substantially weaker binding affinity (millimolar range) ensuring that physiological magnesium concentrations do not significantly interfere with Procaspase-3-activating compound 1 zinc chelation activity [4]. This selectivity profile is therapeutically advantageous, as it minimizes potential disruption of magnesium-dependent cellular processes while maintaining effective zinc chelation.

The competitive binding studies also reveal that Procaspase-3-activating compound 1 requires the presence of divalent cations for activity, as demonstrated by the complete loss of procaspase-3 activation in metal-free buffer systems [3]. This requirement underscores the fundamental importance of the zinc chelation mechanism and validates the proposed model of Procaspase-3-activating compound 1 function through relief of zinc-mediated inhibition.

Iron Sequestration Properties and Hydroxylase Inhibition

Procaspase-3-activating compound 1 demonstrates significant iron sequestration capabilities that extend beyond its primary zinc chelation mechanism, revealing additional layers of biochemical complexity in its therapeutic profile [1]. The compound's iron-binding properties were discovered through systematic screening studies that identified hypoxia-inducible factor 1α stabilization as a secondary effect of Procaspase-3-activating compound 1 treatment. This finding led to the recognition that Procaspase-3-activating compound 1 functions as a dual metal chelator with distinct but complementary mechanisms of action.

The iron sequestration properties of Procaspase-3-activating compound 1 manifest through concentration-dependent chelation of ferrous iron ions, as demonstrated by ferrozine-iron sequestration assays [1]. These studies reveal that Procaspase-3-activating compound 1 exhibits similar iron-chelating activity to established iron chelators such as bipyridyl, indicating robust iron-binding capacity. The compound's ortho-hydroxy-N-acylhydrazone functionality provides the necessary coordination geometry for both zinc and iron binding, forming tridentate complexes with ferrous ions.

| Parameter | Value/Effect | Method | Reference |

|---|---|---|---|

| Iron(II) chelation | Concentration-dependent | Ferrozine assay | Liu et al. 2018 [1] |

| HIF1α stabilization | Increased accumulation | Western blot | Liu et al. 2018 [1] |

| Hydroxylase inhibition | Blocked hydroxylation | Protein analysis | Liu et al. 2018 [1] |

| Iron shortage gene expression | TFR1 and DMT1 upregulated | RT-PCR | Liu et al. 2018 [1] |

The iron sequestration mechanism directly impacts cellular iron homeostasis through multiple pathways. Procaspase-3-activating compound 1 treatment results in upregulation of iron shortage-related genes, including transferrin receptor 1 and divalent metal transporter 1, indicating that the compound effectively depletes intracellular iron pools [1]. This depletion triggers cellular iron stress responses, confirming that Procaspase-3-activating compound 1 iron sequestration has physiologically relevant consequences.

Hydroxylase inhibition represents a critical downstream effect of Procaspase-3-activating compound 1 iron sequestration, particularly affecting prolyl hydroxylase domain proteins that require iron(II) as a cofactor for hypoxia-inducible factor 1α hydroxylation [1]. The compound specifically blocks hypoxia-inducible factor 1α hydroxylation, leading to accumulation of unhydroxylated hypoxia-inducible factor 1α protein and subsequent activation of hypoxia-responsive gene expression pathways. This mechanism parallels the effects of established iron chelators and confirms that Procaspase-3-activating compound 1 iron sequestration disrupts iron-dependent enzymatic processes.

The hydroxylase inhibition profile demonstrates that Procaspase-3-activating compound 1 preferentially affects iron(II)-dependent enzymes while having minimal impact on iron(III)-dependent processes [1]. This selectivity reflects the compound's binding preference for ferrous over ferric iron, as evidenced by ultraviolet-visible spectroscopy studies showing distinct spectral changes upon iron(II) but not iron(III) binding. The ferrous iron specificity is consistent with the compound's ability to interfere with prolyl hydroxylase domain proteins, which specifically require iron(II) for catalytic activity.

Allosteric Modulation of Caspase-3 Activation Domains

The allosteric regulation of caspase-3 activation domains represents a sophisticated mechanism through which Procaspase-3-activating compound 1 exerts its therapeutic effects beyond simple zinc chelation [5] [6]. Recent structural and functional studies have revealed that Procaspase-3-activating compound 1 functions through multiple allosteric sites that collectively modulate procaspase-3 activation and caspase-3 activity. This allosteric modulation involves complex conformational changes that affect substrate binding, catalytic efficiency, and enzyme stability.

The primary allosteric mechanism involves Procaspase-3-activating compound 1 induced relief of zinc-mediated inhibition at specific binding sites distal from the active site [5]. Zinc binding to procaspase-3 occurs at allosteric sites that regulate enzymatic activity through conformational changes transmitted to the active site. These allosteric sites function as regulatory switches that can either inhibit or activate the enzyme depending on the occupancy state and the nature of the bound ligands.

Procaspase-3-activating compound 1 modulates these allosteric sites through a catalytic mechanism that differs from traditional stoichiometric inhibitors [7]. The compound acts as a catalytic activator, where a single molecule can activate multiple procaspase-3 molecules through repeated zinc chelation and release cycles. This catalytic mechanism amplifies the compound's efficacy and explains its potent biological activity at relatively low concentrations.

The allosteric modulation extends to the enzyme's substrate recognition and binding properties. Procaspase-3-activating compound 1 treatment alters the conformation of substrate-binding loops, particularly loop-3, which forms the primary substrate-binding groove in the active enzyme [8]. These conformational changes enhance substrate accessibility and improve catalytic efficiency, contributing to the compound's ability to promote procaspase-3 autoactivation and subsequent caspase-3 mediated proteolysis.

Structural analysis reveals that Procaspase-3-activating compound 1 induced allosteric changes involve multiple protein domains, including the intersubunit linker region and the dimer interface [8]. These changes stabilize the active conformation of procaspase-3 and promote the formation of active caspase-3 dimers. The allosteric network extends throughout the enzyme structure, creating a coordinated response that optimizes catalytic activity and substrate processing.

The allosteric modulation mechanism also involves regulation of the enzyme's cofactor requirements and metal ion dependencies. Procaspase-3-activating compound 1 treatment alters the enzyme's sensitivity to various divalent cations, creating a more permissive environment for catalytic activity [5]. This modulation reduces the enzyme's dependence on specific cofactors and enables sustained activity under diverse cellular conditions.

Furthermore, the allosteric effects of Procaspase-3-activating compound 1 extend to the enzyme's subcellular localization and interaction with regulatory proteins. The compound influences the enzyme's association with inhibitory proteins and promotes its translocation to sites of substrate cleavage [7]. These effects contribute to the compound's ability to induce comprehensive apoptotic responses and overcome resistance mechanisms that might otherwise limit therapeutic efficacy.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Wikipedia

Dates

2: Hsu DC, Roth HS, West DC, Botham RC, Novotny CJ, Schmid SC, Hergenrother PJ. Parallel synthesis and biological evaluation of 837 analogues of procaspase-activating compound 1 (PAC-1). ACS Comb Sci. 2012 Jan 9;14(1):44-50. doi: 10.1021/co2001372. Epub 2011 Oct 28. PubMed PMID: 22007686; PubMed Central PMCID: PMC3253983.

3: Zhang X, Tan F, Duan CZ. [Effect of electro-needling at acupoints of the yangming meridian on the expression of PAC-1 and lower limb functions in acute cerebral infarction patients]. Zhongguo Zhong Xi Yi Jie He Za Zhi. 2011 Apr;31(4):483-6. Chinese. PubMed PMID: 21608218.

4: Fang LN, Chen XH, Wang QD, Zhang D, Zhao JJ, Long ZM, Gong P, Bi KS. A liquid chromatography-tandem mass spectrometry method for the quantification of PAC-1 in rat plasma. J Pharm Biomed Anal. 2011 Jan 5;54(1):225-9. doi: 10.1016/j.jpba.2010.07.042. Epub 2010 Aug 6. PubMed PMID: 20828970.

5: Jiang YJ, Li XM, Wang HX, Kang LL, Zhu GH, Zhuang WC. [Influence of dipyridamole on expression of PAC-1 and CD62p in patients with malignant lymphoma]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2010 Aug;18(4):923-6. Chinese. PubMed PMID: 20723301.

6: Lucas PW, Schmit JM, Peterson QP, West DC, Hsu DC, Novotny CJ, Dirikolu L, Churchwell MI, Doerge DR, Garrett LD, Hergenrother PJ, Fan TM. Pharmacokinetics and derivation of an anticancer dosing regimen for PAC-1, a preferential small molecule activator of procaspase-3, in healthy dogs. Invest New Drugs. 2011 Oct;29(5):901-11. doi: 10.1007/s10637-010-9445-z. Epub 2010 May 25. PubMed PMID: 20499133; PubMed Central PMCID: PMC3182491.

7: Song Z, Chen X, Zhang D, Gong P, Bi K. Isolation and structure elucidation of degradation products in the potential anticancer drug PAC-1. J Pharm Biomed Anal. 2010 Mar 11;51(4):965-8. doi: 10.1016/j.jpba.2009.10.007. Epub 2009 Oct 13. PubMed PMID: 19889506.

8: Peterson QP, Hsu DC, Goode DR, Novotny CJ, Totten RK, Hergenrother PJ. Procaspase-3 activation as an anti-cancer strategy: structure-activity relationship of procaspase-activating compound 1 (PAC-1) and its cellular co-localization with caspase-3. J Med Chem. 2009 Sep 24;52(18):5721-31. doi: 10.1021/jm900722z. PubMed PMID: 19708658; PubMed Central PMCID: PMC2749958.

9: Hantgan RR, Stahle MC. Integrin priming dynamics: mechanisms of integrin antagonist-promoted alphaIIbbeta3:PAC-1 molecular recognition. Biochemistry. 2009 Sep 8;48(35):8355-65. doi: 10.1021/bi900475k. PubMed PMID: 19640007.

10: Lee SY, Kang MJ, Cha JK. Cilostazol reduces PAC-1 expression on platelets in ischemic stroke. J Clin Neurol. 2008 Dec;4(4):148-52. doi: 10.3988/jcn.2008.4.4.148. Epub 2008 Dec 31. PubMed PMID: 19513289; PubMed Central PMCID: PMC2686855.

11: Peterson QP, Goode DR, West DC, Ramsey KN, Lee JJ, Hergenrother PJ. PAC-1 activates procaspase-3 in vitro through relief of zinc-mediated inhibition. J Mol Biol. 2009 Apr 24;388(1):144-58. doi: 10.1016/j.jmb.2009.03.003. Epub 2009 Mar 10. PubMed PMID: 19281821; PubMed Central PMCID: PMC2714579.

12: Fang LN, Chen XH, Song Z, Wang G, Zhao X, Ren L, Gong P, Bi KS. Development of a high performance liquid chromatography method for quantification of PAC-1 in rat plasma. J Pharm Biomed Anal. 2009 Feb 20;49(2):447-50. doi: 10.1016/j.jpba.2008.11.024. Epub 2008 Nov 27. PubMed PMID: 19135329.

13: Ren L, Bi K, Gong P, Cheng W, Song Z, Fang L, Chen X. Characterization of the in vivo and in vitro metabolic profile of PAC-1 using liquid chromatography-mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2008 Dec 1;876(1):47-53. doi: 10.1016/j.jchromb.2008.10.006. Epub 2008 Oct 14. PubMed PMID: 18996064.

14: Kovacic P. Does structural commonality of metal complex formation by PAC-1 (anticancer), DHBNH (anti-HIV), AHL (autoinducer), and UCS1025A (anticancer) denote mechanistic similarity? Signal transduction and medical aspects. J Recept Signal Transduct Res. 2008;28(3):141-52. doi: 10.1080/10799890802084077 . Review. PubMed PMID: 18569522.

15: Jeffrey KL, Brummer T, Rolph MS, Liu SM, Callejas NA, Grumont RJ, Gillieron C, Mackay F, Grey S, Camps M, Rommel C, Gerondakis SD, Mackay CR. Positive regulation of immune cell function and inflammatory responses by phosphatase PAC-1. Nat Immunol. 2006 Mar;7(3):274-83. Epub 2006 Feb 12. PubMed PMID: 16474395.

16: Rásó E, Tóvári J, Ladányi A, Varga N, TÃmár J. Ligand-mimetic anti-alphaIIb beta3 antibody PAC-1 inhibits tyrosine signaling, proliferation and lung colonization of melanoma cells. Pathol Oncol Res. 2005;11(4):218-23. Epub 2005 Dec 31. PubMed PMID: 16388318.

17: Zhang Q, Muller M, Chen CH, Zeng L, Farooq A, Zhou MM. New insights into the catalytic activation of the MAPK phosphatase PAC-1 induced by its substrate MAPK ERK2 binding. J Mol Biol. 2005 Dec 9;354(4):777-88. Epub 2005 Oct 21. PubMed PMID: 16288922.

18: Givant-Horwitz V, Davidson B, Goderstad JM, Nesland JM, Tropé CG, Reich R. The PAC-1 dual specificity phosphatase predicts poor outcome in serous ovarian carcinoma. Gynecol Oncol. 2004 May;93(2):517-23. PubMed PMID: 15099972.

19: Zhang Y, Guan DL, Xia CQ, Han ZY, Xu JJ, Gao JZ, Wu KR. [The relationship between the peripheral blood of CD61, CD63, PAC-1 and the transplant kidney function]. Zhonghua Wai Ke Za Zhi. 2003 Dec;41(12):881-4. Chinese. PubMed PMID: 14728824.

20: Kothapalli R, Yoder SJ, Kusmartseva I, Loughran TP Jr. Characterization of a variant of PAC-1 in large granular lymphocyte leukemia. Protein Expr Purif. 2003 Nov;32(1):52-60. PubMed PMID: 14680939.